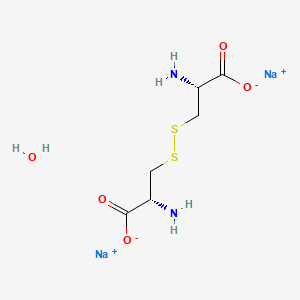

L-Cystine disodium salt monohydrate

Description

Contextualization within Amino Acid Chemistry and Sulfur Biochemistry

Amino acids are the fundamental building blocks of proteins. L-cysteine, a sulfur-containing amino acid, plays a crucial role in protein structure and function due to its thiol group. nih.gov The oxidation of this thiol group from two cysteine molecules results in the formation of a disulfide bond, creating the dimer L-cystine. spectrumchemical.comwikipedia.org This disulfide bridge is a key structural element in many proteins, contributing to their tertiary and quaternary structures. nih.gov

In the broader context of sulfur biochemistry, the interconversion between L-cysteine and L-cystine is a vital part of cellular redox homeostasis. nb-chenrun.com This balance is critical for protecting cells from oxidative damage and for the proper functioning of various enzymatic processes. nb-chenrun.com The availability and transport of these sulfur-containing amino acids are tightly regulated within biological systems. wikipedia.orgnih.gov

Role as an Oxidized L-Cysteine Derivative

L-Cystine is the oxidized form of L-cysteine. wikipedia.org The formation of L-cystine from two molecules of L-cysteine is a reversible oxidation-reduction reaction. wikipedia.org L-Cystine disodium (B8443419) salt monohydrate, as a salt of L-cystine, provides a more soluble source of this oxidized amino acid for various research and industrial applications. chemimpex.com Its enhanced solubility is particularly advantageous in aqueous solutions, such as cell culture media. chemimpex.com

Interactive Table 1: Chemical Properties of L-Cystine Disodium Salt Monohydrate

| Property | Value |

|---|---|

| CAS Number | 199329-53-8 |

| Molecular Formula | C₆H₁₀N₂Na₂O₄S₂·H₂O |

| Molecular Weight | 302.3 g/mol |

| Appearance | White to off-white or slightly yellow powder |

| Solubility | Soluble in water |

| pH (1% Solution) | 9.5 - 11.0 |

Note: Data sourced from multiple chemical suppliers and databases. chemimpex.comnih.govbiofargo.comrpicorp.com

Significance in Advanced Research Disciplines

The unique properties of this compound have led to its use in several advanced research areas. chemimpex.com

Cell Culture and Biotechnology: It is a common supplement in cell culture media, providing a soluble and stable source of L-cystine, which is essential for cell growth and viability. chemimpex.comsigmaaldrich.com Many cell lines, including those used in biomanufacturing like Chinese Hamster Ovary (CHO) cells, require L-cystine for protein synthesis and to maintain the cellular redox environment. sigmaaldrich.com

Pharmaceutical Research: In pharmaceutical research, this compound is utilized in studies related to drug formulation and delivery. Its role in cellular health and as a precursor to the antioxidant glutathione (B108866) makes it a compound of interest for investigating treatments for conditions associated with oxidative stress. chemimpex.com

Protein Chemistry: Researchers in protein chemistry use L-cystine and its derivatives to study the formation and cleavage of disulfide bonds, which are critical for protein folding, stability, and function. nih.gov Understanding these processes is fundamental to developing new therapeutic proteins and enzymes.

Interactive Table 2: Research Applications of this compound

| Research Area | Specific Application |

|---|---|

| Cell Culture | Supplement in media to promote cell growth and viability. chemimpex.com |

| Biotechnology | Used in the production of therapeutic proteins and antibodies. |

| Pharmaceuticals | Investigated for its role in antioxidant formulations and drug delivery. chemimpex.com |

| Protein Chemistry | Study of disulfide bond formation and protein folding. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.2Na.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2/t3-,4-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPDKJXPEMKMDM-BLZBDRIDSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)SSC[C@@H](C(=O)[O-])N.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2Na2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies

Chemical Synthesis Methodologies

The synthesis of L-Cystine derivatives, such as its disodium (B8443419) salts, often begins with the readily available L-Cystine precursor. Methodologies are designed to be efficient, scalable, and yield high-purity products.

L-Cystine is a disulfide-linked dimer of the amino acid cysteine and serves as the primary precursor for its various salts and derivatives. himedialabs.com The formation of L-Cystine disodium salt involves the reaction of L-Cystine with a sodium base. A more complex derivative, N,N'-diacetyl-L-cystine disodium salt, is synthesized from L-Cystine using specific reagents under controlled conditions. This process involves the acetylation of the amino groups of L-Cystine. google.comgoogleapis.com The starting material, L-Cystine, is commercially available in large quantities, making it a convenient precursor for these syntheses. google.comgoogleapis.com The reaction to form the diacetylated version typically uses an acetylating agent like acetyl chloride in the presence of a base such as sodium hydroxide (B78521). google.com

The production of N,N'-diacetyl-L-cystine disodium salt has been optimized for large-scale synthesis through a single-step process. google.comgoogleapis.com This inventive process is designed to be efficient, avoiding labor-intensive isolation or purification steps. googleapis.comgoogle.com The methodology involves mixing L-cystine with a sodium base in a hydroxyalkane solvent, such as methanol, at a controlled low temperature. google.com Acetyl chloride is then added portionwise while maintaining the temperature below 10°C. google.comgoogleapis.com This results in the formation of a white suspension, which is stirred and allowed to warm to room temperature, yielding the N,N'-diacetyl-L-Cystine disodium salt product dissolved in the solution with sodium chloride as a precipitated by-product. google.com A small-scale laboratory example of this process demonstrated a high yield of 90%. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | L-Cystine (1 molar equivalent) | google.com |

| Solvent | Hydroxyalkane (e.g., Methanol) | google.com |

| Base | Sodium Base (4.0 molar equivalents) | google.com |

| Acetylating Agent | Acetyl Chloride (2.0 molar equivalents) | google.com |

| Initial Temperature | 5 to 10°C | google.com |

| Reaction Temperature | Maintained below 10°C during addition | google.comgoogleapis.com |

| Yield (Lab Scale) | ~90% | google.com |

Targeted Derivatization for Research Applications

Derivatization of L-Cystine and its related compounds is a key strategy for enabling specific research applications. By modifying the core structure, scientists can create tools for studying biological mechanisms, tracing metabolic pathways, and achieving precise analytical quantification.

| Compound Name | Abbreviation | Potency vs. CDME | Reference |

|---|---|---|---|

| L-cystine bismorpholide | 1a / CDMOR / LH707 | 7x more effective | acs.org |

| L-cystine bis(N′-methylpiperazide) | 1b / CDNMP / LH708 | 24x more effective | acs.org |

Isotopic labeling of L-cysteine and its derivatives, including its oxidized dimer L-cystine, is a powerful tool for metabolome research and understanding redox biology. nih.gov One effective strategy involves the enzymatic synthesis of L-cysteine containing stable isotopes, such as 34S and 15N. nih.gov Recombinant bacterial cysteine synthases (CysE, CysK, and CysM) can be used to produce 34S-labeled L-cysteine from substrates like O-acetyl-L-serine and 34S-labeled sodium sulfide (B99878). nih.gov This isotopically labeled L-cysteine can then be used to generate a series of labeled derivatives, including L-cystine. nih.gov An alternative approach for quantitative cysteine-reactivity profiling involves derivatization with isotopically labeled probes. nih.gov A pair of iodoacetamide-alkyne probes, designated IA-light and IA-heavy, can be synthesized to tag proteomes, circumventing the need for metabolic labeling like SILAC (stable isotope labeling of amino acids in cell culture). nih.gov This allows for the relative quantification of cysteine reactivity across different samples. nih.gov

Accurate quantification of L-cysteine and its enantiomer, D-cysteine, in biological samples like plasma requires derivatization to enable sensitive detection and separation. researchgate.netnih.gov A common method involves reducing the prevalent cystine form in plasma to cysteine using a reducing agent like DL-dithiothreitol. nih.gov The cysteine enantiomers are then derivatized with a fluorogenic reagent. researchgate.netnih.gov One such reagent is 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), which reacts with the cysteine to form a fluorescent product. researchgate.netnih.gov Another popular derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). longdom.org Following derivatization, the enantiomers can be separated and quantified using techniques like enantioselective liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netnih.gov This approach has been successfully validated for determining D- and L-cysteine concentrations in mouse plasma, achieving baseline separation in under three minutes. nih.gov

| Validation Parameter (NBD-F Method) | D-Cysteine | L-Cysteine | Reference |

|---|---|---|---|

| Linear Range | 0 to 300 µM | 0 to 125 µM | nih.gov |

| Trueness | 96 to 105% | 96 to 105% | nih.gov |

| Repeatability | < 8% | < 15% | nih.gov |

| Intermediate Precision | < 8% | < 15% | nih.gov |

Biochemical Roles and Mechanistic Investigations in Non Clinical Models

Fundamental Contributions to Cellular Redox Homeostasis

The balance between oxidizing and reducing species, known as redox homeostasis, is vital for normal cellular operations. L-Cystine disodium (B8443419) salt monohydrate is a key player in maintaining this delicate equilibrium through several interconnected mechanisms.

Involvement in Maintaining Cellular Redox Potential

The cellular redox environment is a dynamic system, and the ratio of reduced to oxidized molecules, or the redox potential, is a critical determinant of cellular health and function. The cysteine/cystine (Cys/CySS) redox couple is a major extracellular thiol/disulfide redox control system. nih.gov In healthy individuals, the plasma redox potential of the Cys/CySS couple is approximately -80 mV. nih.govnih.gov Oxidative shifts in this potential have been implicated in inflammatory conditions. nih.gov

L-Cystine, as the oxidized form of cysteine, directly influences this redox potential. In non-clinical studies, manipulation of the extracellular L-Cystine concentration has been shown to alter the cellular redox state. For instance, in monocyte cell lines, exposure to a more oxidized Cys/CySS redox potential (-46 mV), achievable by altering the cystine concentration, led to a significant increase in the production of the pro-inflammatory cytokine precursor, pro-IL-1β. nih.gov This demonstrates a direct link between the extracellular L-Cystine concentration, the resulting redox potential, and cellular inflammatory responses.

Table 1: Effect of Cys/CySS Redox Potential on Pro-IL-1β Levels in U937 Monocytes

| Eh Cys/CySS (mV) | Treatment | Relative Pro-IL-1β Level (Fold Change) |

| -80 | Control | 1.0 |

| -46 | Control | 1.7 |

| -80 | LPS (100 µg/ml) | 2.5 |

| -46 | LPS (100 µg/ml) | 3.8 |

Data adapted from Iyer et al. (2009). nih.gov This table illustrates the impact of a more oxidized extracellular redox potential, influenced by the L-Cystine concentration, on the levels of a key inflammatory mediator.

Precursor Role in Glutathione (B108866) Biosynthesis Pathways

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular non-protein thiol and a cornerstone of the cellular antioxidant defense system. The availability of cysteine is the rate-limiting step in the synthesis of GSH. nih.govresearchgate.net L-Cystine serves as a crucial extracellular reservoir for intracellular cysteine.

Cells import L-Cystine from the extracellular environment, often through specific transporters like the xCT system. researchgate.net Once inside the cell, L-Cystine is rapidly reduced to two molecules of L-Cysteine. This newly available L-Cysteine can then enter the glutathione synthesis pathway. The synthesis of GSH occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). nih.gov The intracellular concentration of cysteine is close to the Michaelis constant (Km) of GCL for this substrate, highlighting the critical role of L-Cystine uptake in maintaining the rate of GSH production. nih.gov

Table 2: Key Enzymes and Substrates in Glutathione Biosynthesis

| Enzyme | Substrates | Product | Key Regulator |

| Glutamate-Cysteine Ligase (GCL) | Glutamate, Cysteine | γ-Glutamylcysteine | Cysteine availability, GSH (feedback inhibition) |

| Glutathione Synthetase (GS) | γ-Glutamylcysteine, Glycine | Glutathione (GSH) | Substrate availability |

This table outlines the enzymatic pathway for glutathione synthesis, underscoring the essential role of cysteine, which is primarily supplied through the uptake and reduction of L-Cystine.

Interactions with Thiol-Containing Compounds and Redox Equilibrium

The thiol group of cysteine residues in proteins is a primary target for redox modifications. The interplay between L-Cystine and other thiols, such as the reduced form of glutathione (GSH), helps to maintain a buffered redox environment. Under conditions of oxidative stress, where there is an increase in reactive oxygen species (ROS), GSH can become depleted. The availability of L-Cystine to replenish intracellular cysteine and subsequently GSH is therefore critical for mitigating oxidative damage.

Furthermore, L-Cystine can interact with other metal ions and compounds that have an affinity for thiols. For example, studies have investigated the interaction of copper ions with thiols like L-cysteine. Such interactions can have significant implications for cellular processes, as copper is a redox-active metal that can participate in the generation of ROS. The ability of L-Cysteine, derived from L-Cystine, to chelate such metals can be considered a protective mechanism.

Role in Protein Structural Integrity and Function

The three-dimensional structure of a protein is paramount to its function. L-Cystine, through the formation of disulfide bonds from its constituent cysteine residues, is a key contributor to the structural integrity and stability of a vast number of proteins, particularly those destined for secretion or exposure to the extracellular environment.

Facilitation of Protein Folding Processes

The process of a polypeptide chain folding into its correct three-dimensional conformation is complex and essential for its biological activity. L-Cystine plays a facilitative role in this process, primarily through the formation of disulfide bonds which can guide and stabilize the folding pathway.

For many proteins, particularly those synthesized in the endoplasmic reticulum, the formation of disulfide bonds is an integral part of the folding process. The presence of L-Cystine in the cellular environment ensures a ready supply of the oxidized precursor for disulfide bond formation. The formation of these covalent cross-links can restrict the conformational freedom of the polypeptide chain, thereby reducing the entropic cost of folding and guiding the protein towards its native state. Research has shown that the introduction of disulfide bonds can significantly accelerate the folding of some proteins.

Table 3: Impact of Cysteine Interactions on Protein Folding Dynamics

| Protein Model | Interaction Type | Relative Folding Rate | Effect on Conformational Search |

| Gō-like Model | Native contacts only | 1.0 | Standard |

| Variant Model | Non-specific cysteine attraction | > 1.0 | Reduced (Target-focusing effect) |

Data conceptualized from molecular simulations by Bereau & Deserno (2009). This table illustrates that non-specific attractive interactions between cysteine residues, a process influenced by the availability of cystine, can expedite protein folding by reducing the conformational space that needs to be explored.

Formation and Stabilization of Intra- and Intermolecular Disulfide Bonds

Disulfide bonds are covalent linkages formed by the oxidation of the thiol groups of two cysteine residues. These bonds can be formed within a single polypeptide chain (intramolecular) or between different polypeptide chains (intermolecular), and they play a critical role in stabilizing the tertiary and quaternary structures of proteins.

The formation of a disulfide bond from two cysteine residues is an oxidation reaction. L-Cystine itself is the product of such a reaction between two cysteine molecules. In the context of protein folding, the disulfide bond in L-Cystine does not directly get incorporated into proteins. Instead, the availability of L-Cystine influences the redox environment that is conducive to the formation of new disulfide bonds within and between protein chains.

The stability conferred by disulfide bonds is significant. A single disulfide bond can contribute as much as 5 to 6 kcal/mole to the stability of a folded protein. nih.gov This stabilization is primarily due to the reduction in the conformational entropy of the unfolded state; by cross-linking the polypeptide chain, the number of possible conformations in the denatured state is greatly reduced, which thermodynamically favors the folded state. nih.govacs.org This is particularly important for secreted proteins that must maintain their structure in the often harsh and fluctuating extracellular environment.

Impact on Protein Stability in Controlled Biological Systems

L-cystine plays a crucial role in protein structure and stability through the formation of disulfide bonds. nb-chenrun.com These bonds are created by the oxidation of two cysteine molecules, forming a covalent link that is vital for maintaining the tertiary structure of many proteins. spectrumchemical.comlabdepotinc.com This is particularly important for proteins that are secreted into the extracellular environment, as the disulfide bonds provide increased rigidity and resistance to degradation by proteolytic enzymes. nb-chenrun.com By stabilizing the three-dimensional shape of proteins, L-cystine ensures their proper function and longevity, which is essential for numerous cellular processes. nb-chenrun.com

Mechanisms of L-Cystine Crystallization Inhibition

The formation of L-cystine crystals is a key factor in the development of kidney stones in individuals with cystinuria, a genetic disorder characterized by the excessive excretion of L-cystine in the urine. nih.govaiche.org Research has focused on understanding and preventing this crystallization process.

Investigation of Molecular Imposter Effects on Crystal Growth

A promising strategy for inhibiting L-cystine crystal growth involves the use of "molecular impostors," which are structural mimics of L-cystine. nih.govacs.org These molecules are designed to interfere with the crystallization process. Studies have shown that L-cystine diesters and diamides are particularly effective as molecular imposters. nih.govresearchgate.net For example, L-cystine dimethylester (L-CDME) and L-cystine methylester (L-CME) have been demonstrated to be effective inhibitors of L-cystine crystallization. nih.gov These molecules act as tailored growth inhibitors by recognizing and binding to specific sites on the L-cystine crystal. aiche.orgacs.org The effectiveness of these imposters highlights the importance of molecular recognition in the inhibition of crystal growth. nih.govnih.gov

Binding to Crystal Surfaces and Retardation of Solute Attachment

Molecular imposters inhibit crystal growth by binding to the crystal surfaces, thereby blocking the attachment of L-cystine solute molecules. nih.govnih.gov In-situ atomic force microscopy (AFM) has revealed that inhibitors like L-CDME and L-CME bind specifically to the {100} step sites on the (001) basal face of hexagonal L-cystine crystals. nih.govnih.gov This binding frustrates the attachment of incoming L-cystine molecules, slowing down the growth of the crystal. aiche.orgnih.gov The binding affinity of different functional groups to L-cystine crystal faces has been studied, revealing that the thiol group shows a remarkable specificity for the sulfur-rich faces of the crystals. nih.gov This specific binding is a key element of the step-pinning mechanism, where the inhibitor effectively pins the growth steps on the crystal surface. nih.govnih.gov

Influence on Crystal Morphology and Growth Kinetics in Model Systems

The binding of molecular imposters not only slows down crystal growth but also alters the crystal's morphology and growth kinetics. nih.gov For instance, L-CDME and L-CME have been shown to produce L-cystine crystals with different habits, indicating different binding modes of the inhibitors. nih.gov The presence of these inhibitors leads to a reduction in crystal size and yield. nih.gov Kinetic studies have demonstrated that the inhibition mechanism is consistent with the Cabrera-Vermilyea model of step pinning. nih.govcurtin.edu.au Furthermore, the inhibition of the hexagonal form of L-cystine by L-CDME can promote the formation of the less common tetragonal polymorph. nih.gov

Contribution to General Protein Synthesis and Cellular Processes

As a disulfide-linked dimer of the amino acid cysteine, L-cystine is an important constituent of many proteins. spectrumchemical.comlabdepotinc.com Cysteine itself is a precursor for the synthesis of proteins and other vital molecules like glutathione. nih.gov The disulfide bonds formed from cysteine residues, creating L-cystine within polypeptide chains, are critical for the proper folding and structural integrity of numerous proteins. nb-chenrun.com This structural role is fundamental to a vast array of cellular functions.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for separating L-Cystine disodium (B8443419) salt monohydrate from impurities and for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Sulfur-Containing Amino Acids

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a primary technique for assessing the purity of L-Cystine disodium salt monohydrate and other sulfur-containing amino acids. nih.gov The method's effectiveness often relies on pre-column derivatization to enhance the chromophoric properties of the analyte, making it readily detectable by UV spectrophotometry. nih.govdundee.ac.uk A common derivatizing agent is dabsyl chloride, which reacts with the amino groups in cystine to form stable, colored products that can be monitored at a specific wavelength, typically around 460 nm. nih.govdundee.ac.uk This approach allows for the simultaneous analysis of various amino acids and biogenic amines in different biological samples. nih.govdundee.ac.uk

For the analysis of L-cysteine, a related compound, HPLC methods have been developed using normal-phase silica (B1680970) gel bonded diol chromatographic columns with a mixed solvent as the mobile phase. google.com The detection is typically carried out at a wavelength of 200 nm. google.com Furthermore, reversed-phase HPLC with UV detection has been validated for the quantification of L-cysteine hydrochloride monohydrate in feed additives, demonstrating the versatility of this technique. europa.eu

Interactive Data Table: HPLC Parameters for Sulfur-Containing Amino Acid Analysis

| Parameter | HPLC with Dabsyl Chloride Derivatization | HPLC for L-Cysteine |

| Stationary Phase | C18 reverse-phase | Normal-phase silica gel bonded diol |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and buffer | Mixed solvent |

| Detection | UV at 460 nm | UV at 200 nm |

| Derivatizing Agent | Dabsyl chloride | None specified |

| Application | Purity and quantification | Quantification |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

For highly sensitive and specific quantification of this compound, particularly in complex biological matrices like plasma or cell cultures, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.comnih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the detection of minute quantities of the target analyte.

LC-MS/MS methods have been successfully developed and validated for the determination of cystine in various samples, including leukocyte intracellular concentrations for monitoring certain medical conditions. nih.govnih.gov These methods often involve a simple protein precipitation step followed by direct injection into the LC-MS/MS system, offering a rapid and efficient workflow. mdpi.comnih.gov The use of a stable isotope-labeled internal standard, such as D4-cystine, is a common practice to ensure high accuracy and reproducibility. nih.gov The sensitivity of these methods is remarkable, with lower limits of quantification (LLOQ) often in the low ng/mL range. nih.gov

A recent development in this area is a method using diethyl 2-methylenemalonate (EMM) as a derivatizing agent for the simultaneous analysis of cysteine and cystine in cell culture media, employing hydrophilic interaction liquid chromatography (HILIC) coupled with LC-MS/MS. acs.org

Interactive Data Table: LC-MS/MS Method Parameters for Cystine Quantification

| Parameter | Method for Leukocyte Cystine | Method using D4-Cystine | Method with EMM Derivatization |

| Sample Pre-treatment | Protein precipitation with trichloroacetic acid nih.gov | Protein precipitation nih.gov | Derivatization with EMM acs.org |

| Chromatography | Not specified | Not specified | HILIC acs.org |

| Internal Standard | Not specified | D4-cystine nih.gov | Not specified |

| Lower Limit of Quantification (LLOQ) | 0.0582 µM nih.gov | 5 ng/mL in plasma nih.gov | Not specified |

| Run Time | 3 minutes nih.gov | 9 minutes acs.org | Not specified |

Enantioselective Liquid Chromatography for Cysteine Enantiomer Separation and Determination

The separation of cysteine enantiomers (L-cysteine and D-cysteine) is crucial as they can have different biological activities. nih.govnih.gov Enantioselective liquid chromatography provides the necessary chiral resolution for this purpose. These methods typically involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov

One approach involves derivatizing the cysteine enantiomers with a reagent like 4-fluoro-7-nitrobenzofurazan (B134193), followed by separation on a chiral column such as a (R,R)-Whelk-O 1 stationary phase. nih.gov Another method utilizes a Chiralpak® ZWIX(+) chiral stationary phase for the rapid determination of cysteine enantiomers in biological samples under polar ionic elution conditions. nih.gov To improve chromatographic behavior and detection sensitivity, especially for mass spectrometry, cysteine can be labeled with reagents like AccQ-Tag. nih.gov These methods are highly sensitive, with limits of detection in the low mg/L range. nih.gov

Interactive Data Table: Enantioselective LC Method Details for Cysteine

| Parameter | Method with 4-fluoro-7-nitrobenzofurazan | Method with Chiralpak® ZWIX(+) |

| Chiral Stationary Phase | (R,R)-Whelk-O 1 nih.gov | Chiralpak® ZWIX(+) nih.gov |

| Derivatization Reagent | 4-fluoro-7-nitrobenzofurazan nih.gov | AccQ-Tag (for improved MS detection) nih.gov |

| Elution Mode | Isocratic nih.gov | Polar ionic nih.gov |

| Detection | Negative ESI-MS in SRM mode nih.gov | LC-MS nih.gov |

| Resolution (Rs) | Baseline separation (Rs = 2.7) nih.gov | Baseline enantioseparation nih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for the definitive structural confirmation of this compound, providing insights into its molecular framework, including the critical disulfide bond and the coordination of sodium ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) for Disulfide Bonds and Sodium Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, is a powerful tool for elucidating the molecular structure of this compound. While the disulfide bond itself is NMR-inactive, its presence significantly influences the chemical shifts of neighboring protons and carbons, particularly the β-carbons (Cβ). frontiersin.orgdoaj.org The chemical shift of the Cβ atom is highly sensitive to the redox state of the cysteine residue. nih.gov A general rule suggests that a Cβ shift below 32.0 ppm indicates a reduced cysteine, while a shift above 35.0 ppm points to an oxidized cystine (disulfide bond). frontiersin.org

Species-specific NMR chemical shifts for cysteine and cystine microspecies have been determined, providing a detailed understanding of the protonation and oxidation states. nih.gov The coordination of sodium ions to the carboxylate groups would also be expected to induce changes in the chemical shifts of the adjacent α-carbon (Cα) and α-proton (Hα), providing evidence of salt formation.

Interactive Data Table: Characteristic ¹³C NMR Chemical Shifts for Cysteine and Cystine

| Atom | Redox State | Typical Chemical Shift (ppm) |

| Cβ | Reduced (Cysteine) | < 32.0 frontiersin.org |

| Cβ | Oxidized (Cystine) | > 35.0 frontiersin.org |

| Cα | Oxidized (Cystine) | ~56.6 nih.gov |

Application of X-ray Crystallography for Hydration States, Salt Formation, and Polymorphism

X-ray crystallography provides unequivocal, three-dimensional structural information about this compound at the atomic level. This technique is essential for definitively determining the hydration state (the presence and location of water molecules), confirming the formation of the disodium salt by locating the sodium ions and their coordination to the carboxylate groups, and identifying any potential polymorphic forms. nih.gov

The crystal structure of L-cystine reveals a hexagonal system where molecules are organized in helices. researchgate.netnih.gov The analysis of L-cystine crystals has been crucial for understanding certain genetic diseases. nih.gov For this compound, X-ray crystallography would precisely define the bond lengths, bond angles, and torsion angles, including the geometry of the disulfide bond. It would also reveal the intricate network of hydrogen bonds involving the water molecule, the amino groups, and the carboxylate groups, which are critical for the stability of the crystal lattice.

Thermal and Diffraction Analyses for Solid-State Properties

Thermal and diffraction analyses are fundamental in characterizing the solid-state properties of this compound, offering insights into its hydration state and crystalline structure.

Thermogravimetric Analysis (TGA) for Hydration State Verification

Thermogravimetric Analysis (TGA) is a crucial technique for verifying the hydration state of this compound. By precisely measuring the change in mass as a function of temperature, TGA can identify the loss of water molecules. For L-Cystine, a derivative thermogravimetric (DTG) curve shows a characteristic endothermic peak at 248°C, which is associated with a significant mass loss of about 90%, as expected for an organic compound like L-cystine. researchgate.net The water content of this compound can be quantified using Karl Fischer titration, with specifications indicating a water content of ≤8.0%. thermofisher.com

X-ray Powder Diffraction (XRPD) for Crystalline Form Distinction

X-ray Powder Diffraction (XRPD) is an indispensable tool for distinguishing between different crystalline forms, or polymorphs, of a compound. The diffraction pattern obtained from XRPD is unique to a specific crystalline lattice. For L-Cystine, the mineralogical analysis using XRD reveals a distinct L-Cystine structure. researchgate.net The experimental XRD pattern of a cystine calculus has been shown to perfectly match the card file 37-1802 for L-Cystine. researchgate.net Furthermore, studies on L-cystine dihydrochloride (B599025) have used powder X-ray diffraction to confirm that the compound belongs to the monoclinic crystal system with the space group C2. researchgate.net This level of detailed structural information is vital for understanding the physical properties and stability of different crystalline forms. researchgate.net

Microscopy Techniques for Crystal Growth Studies

Microscopy techniques, particularly Atomic Force Microscopy, have revolutionized the study of crystal growth by enabling real-time, in situ analysis at the nanoscale.

Atomic Force Microscopy (AFM) for Real-Time In Situ Analysis of Crystal Growth Inhibition

Atomic Force Microscopy (AFM) has emerged as a powerful technique for the real-time, in situ investigation of crystal growth and its inhibition. acs.orgnih.gov This method allows for the direct visualization of crystal surfaces during the growth process, providing detailed insights into the mechanisms of inhibition. nih.gov

In the context of L-Cystine, AFM has been instrumental in understanding how certain molecules, known as "molecular imposters," can inhibit crystal growth, a process central to the formation of certain kidney stones. acs.orgnih.gov Real-time in situ AFM studies on the (0001) face of hexagonal L-Cystine crystals have revealed that inhibitors like L-cystine dimethylester (L-CDME) and L-cystine methyl ester (L-CME) can dramatically reduce the growth velocity of the crystal steps. acs.orgnih.gov

The effectiveness of an inhibitor is often quantified by the ratio V/V₀, where V is the step velocity in the presence of the inhibitor and V₀ is the velocity without it. acs.orgnih.gov A smaller V/V₀ value signifies greater inhibition. acs.org For instance, L-cystine diamides have been shown to be potent inhibitors, reducing step velocities to a degree comparable to L-CDME. nih.gov AFM imaging also reveals morphological changes on the crystal surface, such as step roughening, which is consistent with a "step-pinning" mechanism where the inhibitor molecules bind to the step edges and obstruct further growth. nih.govresearchgate.net

Table 1: Effect of Inhibitors on L-Cystine Crystal Growth Step Velocity

| Inhibitor | Concentration | V/V₀ | Reference |

|---|---|---|---|

| L-cystine dimethylester (L-CDME) | Not specified | Significantly reduced | nih.gov |

| L-cystine methyl ester (L-CME) | Not specified | Reduced, but to a lesser extent than L-CDME | nih.gov |

| L-cystine diamides (e.g., 1a, 1b) | Not specified | Comparable reduction to L-CDME | nih.gov |

| LH1726 | 45 µM | Not specified, but step roughening observed | researchgate.net |

| LH1729 | 45 µM | Not specified, but step roughening observed | researchgate.net |

| LH1753 | 45 µM | Not specified, but step roughening observed | researchgate.net |

V/V₀ is the ratio of step velocity with inhibitor to step velocity without inhibitor.

Electrochemical Methods for Redox Potential Monitoring in Experimental Systems

Electrochemical methods are pivotal for monitoring the redox potential of L-Cystine in experimental settings. The disulfide bond in L-Cystine can be electrochemically reduced to form two molecules of L-cysteine, and conversely, L-cysteine can be oxidized to form L-Cystine. This redox activity is the basis for various electrochemical detection and monitoring techniques.

Cyclic voltammetry is a widely used electroanalytical tool to study such reaction mechanisms. nih.gov For instance, the oxidation of cysteine to cystine can be studied by monitoring the reaction with an electrochemically generated oxidizing agent like hexacyanoferrate(III). nih.gov The electrochemical behavior of cysteine is often studied at various modified electrodes, such as those based on carbon nanomaterials or metal nanoparticles, to enhance sensitivity and lower the detection potential. digitellinc.comrsc.orgrsc.org For example, a carbon black modified glassy carbon electrode has been shown to efficiently catalyze the oxidation of L-cysteine at a low potential of -0.13 V vs. Ag/AgCl. rsc.org Amperometry is another electrochemical technique used for the sensitive determination of cysteine, with detection limits reaching the micromolar and even nanomolar range with certain electrode modifications. rsc.orgnih.gov

Table 2: Electrochemical Detection of L-Cysteine

| Electrode | Technique | Detection Limit | Reference |

|---|---|---|---|

| Carbon black modified glassy carbon electrode | Chronoamperometry | 45.87 nM | rsc.org |

| Pd@Ti₃C₂Tₓ/GCE | Not specified | 0.14 µM | rsc.org |

| Silver-copper sulfide (B99878) based electrode | Amperometry | 0.024 µM (at pH 7) | nih.gov |

GCE: Glassy Carbon Electrode

Colorimetric and Fluorometric Assays for L-Cystine Detection

Colorimetric and fluorometric assays offer sensitive and often simple methods for the detection and quantification of L-Cystine. These methods typically involve a chemical reaction that produces a colored or fluorescent product, the intensity of which is proportional to the concentration of the analyte.

A fluorescence-based assay using O-phthaldialdehyde (OPA) and N-Boc-cysteine has been developed for L-Cystine analysis. nih.gov In this method, the disulfide bond of L-Cystine is first reduced to cysteine, which then reacts to produce a fluorescent derivative. nih.gov Another approach utilizes the intrinsic properties of nanomaterials. For instance, nitrogen-doped carbon quantum dots (CQDs) have been used as a "turn-on" fluorescent probe for cystine. acs.org The fluorescence of the CQDs is initially quenched but is enhanced upon the addition of cystine, allowing for detection with a limit as low as 0.4 nM. acs.org

Colorimetric methods often employ gold nanoparticles (AuNPs). L-cysteine functionalized AuNPs can be used for the selective detection of various substances. nih.govrsc.org The aggregation of these functionalized nanoparticles in the presence of a target analyte leads to a visible color change, for example, from red to blue-gray. rsc.org This change is also quantifiable by measuring the shift in the surface plasmon resonance (SPR) peak using a UV-visible spectrophotometer. nih.govrsc.org A colorimetric assay based on the peroxidase-like activity of ficin (B600402) has also been developed for L-cysteine detection, with a detection limit of 20 nM. rsc.org

Table 3: Spectroscopic Assays for L-Cystine/Cysteine Detection

| Assay Type | Reagent/Probe | Detection Limit | Reference |

|---|---|---|---|

| Fluorometric | O-phthaldialdehyde (OPA)/N-Boc-cysteine | Not specified | nih.gov |

| Fluorometric | Nitrogen-doped carbon quantum dots (CQDs) | 0.4 nM | acs.org |

| Colorimetric | Ficin (peroxidase-like activity) | 20 nM | rsc.org |

| Colorimetric | L-cysteine functionalized AuNPs | Not specified | nih.govrsc.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| L-Cystine |

| L-Cysteine |

| L-cystine dimethylester (L-CDME) |

| L-cystine methyl ester (L-CME) |

| L-cystine diamides |

| O-phthaldialdehyde (OPA) |

| N-Boc-cysteine |

| Nitrogen-doped carbon quantum dots (CQDs) |

| Gold nanoparticles (AuNPs) |

| Ficin |

| Hexacyanoferrate(III) |

Computational and Theoretical Modeling Approaches

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecules.

While specific MD simulation studies focusing exclusively on L-cystine disodium (B8443419) salt monohydrate are not extensively documented in publicly available literature, the methodology for assessing hydrate (B1144303) stability is well-established. This approach is critical for understanding how the single water molecule (monohydrate) within the crystal structure of the salt behaves under different environmental stresses.

The stability of a hydrate compound can be effectively modeled by simulating the system under a range of temperatures and pressures. mdpi.com MD simulations can track the trajectory of each atom, allowing researchers to observe the interactions between the water molecules and the surrounding ions (disodium L-cystinate). Key parameters analyzed in such simulations include:

Interatomic Distances: Monitoring the distance between the water molecule's oxygen atom and the sodium and cystinate ions can indicate the strength of the hydration bond.

Coordination Number: Analyzing how many ions are directly interacting with the water molecule.

Mean Squared Displacement (MSD): Calculating the MSD of the water molecule provides insight into its mobility. A sharp increase in MSD at a certain temperature can signal the point of dehydration, where the water molecule escapes the crystal lattice.

System Energy: The total potential energy of the system is monitored. Significant changes can indicate a phase transition, such as the loss of the hydrate water.

For example, simulations can be run at various temperatures to determine the decomposition temperature of the hydrate. mdpi.com Similarly, applying different pressures within the simulation can reveal the stability of the hydrate under mechanical stress, which is relevant for processing and storage. mdpi.com These computational techniques provide a theoretical framework for predicting the shelf-life and stability of L-cystine disodium salt monohydrate under diverse industrial and environmental scenarios.

Computational Studies on Molecular Interactions

Computational chemistry provides a suite of tools to investigate the non-covalent interactions that govern how molecules recognize and bind to each other. These studies are particularly important for understanding crystallization processes and designing molecules that can inhibit or modify crystal growth.

The growth of L-cystine crystals, a key factor in the formation of certain kidney stones, is a surface phenomenon. nyu.edu Computational models are used to predict how strongly different molecules, including potential inhibitors, will bind to the various faces of an L-cystine crystal. acs.org This binding affinity is a crucial indicator of a molecule's potential to act as a crystal growth inhibitor.

Chemical force microscopy, complemented by computational modeling, has been used to probe the chemical affinity of different functional groups (e.g., -COOH, -NH2, -SH) for the specific crystal faces of hexagonal L-cystine. acs.orgnih.gov Studies have revealed remarkable binding specificity. For instance, the thiol (-SH) group shows a high affinity for the sulfur-rich faces of the L-cystine crystal. acs.orgnih.gov

Computational docking and energy calculations are employed to estimate the binding energies of "molecular imposters"—molecules that mimic L-cystine—to the crystal surface. nyu.eduacs.org These calculations have corroborated experimental findings from Atomic Force Microscopy (AFM), confirming that molecules like L-cystine diamides can act as potent inhibitors of L-cystine crystallization. researchgate.net The binding energy calculations help to identify the key structural features responsible for effective molecular recognition at the crystal surface, guiding the design of more effective therapeutic agents. nyu.eduacs.org

| Functional Group | Target Crystal Face (Hexagonal L-Cystine) | Observed Affinity/Interaction | Reference |

| Thiol (-SH) | Sulfur-rich faces ({100}) | Remarkable binding specificity | acs.orgnih.gov |

| Carboxyl (-COOH) | (001) and {100} faces | Varied affinity depending on face composition | acs.org |

| Amine (-NH2) | (001) and {100} faces | Varied affinity depending on face composition | acs.org |

| L-Cystine Diamides | Crystal kink sites / {101̅0} faces | High binding affinity, effective inhibition | acs.orgresearchgate.net |

Understanding how L-cystine is recognized and transported across cell membranes is crucial, and computational studies provide deep insights into these dynamic processes. The binding of L-cystine to transport proteins like cystinosin is highly specific, depending on the three-dimensional structure (conformation) of both the ligand and the binding site. nih.govnih.gov

Structural biology combined with computational modeling reveals that L-cystine adopts an extended conformation within the binding pocket of its transporter. nih.gov The binding is stabilized by a network of specific interactions:

Hydrogen Bonds: The carboxylate and amino groups of L-cystine form hydrogen bonds with specific amino acid residues in the transporter's binding site. nih.gov

Electrostatic Interactions: Key interactions occur between the charged groups of L-cystine and charged residues, such as lysine (B10760008) and aspartate, within the transporter. nih.govnih.gov

Cation-π Interactions: In some transporters, aromatic residues like tryptophan can interact with the amino groups of L-cystine. nih.gov

MD simulations of the transporter-ligand complex show the conformational changes that occur during the binding and transport cycle. nih.govresearchgate.net These simulations reveal how the transporter oscillates between outward-facing and inward-facing states, a process driven by protonation and interactions with the L-cystine molecule. nih.gov Disrupting these specific interactions through mutation, which can be modeled computationally, often leads to a loss of transport function, underscoring the importance of stereospecific recognition. nih.gov

Thermodynamic and Speciation Modeling of L-Cystine Systems

Thermodynamic modeling is used to predict the chemical state (speciation) and solubility of compounds under various conditions. This is particularly relevant for L-cystine, whose solubility is highly dependent on factors like pH.

The Joint Expert Speciation System (JESS) is a sophisticated software package used for chemical speciation modeling. It leverages a large database of thermodynamic data to predict the equilibrium state of complex chemical systems.

JESS has been successfully applied to model the solubility of L-cystine under conditions relevant to human physiology. murdoch.edu.au By inputting known protonation constants for L-cystine and the composition of the solution (e.g., pH, temperature, presence of other ions like NaCl), JESS can calculate the expected solubility. murdoch.edu.au A systematic investigation demonstrated an excellent agreement between the solubility data predicted by the JESS computer package and experimentally measured values for L-cystine at 25.0°C and 37.0°C across a wide pH range (1 to 9). murdoch.edu.au

| Modeling Tool | System Modeled | Key Parameters | Finding | Reference |

| JESS | L-Cystine Solubility | pH (1-9), Temperature (25°C, 37°C), Media (NaCl, artificial urine) | Excellent agreement between modeled and experimental solubility data. | murdoch.edu.au |

Utilization of Specific Ion Interaction Theory (SIT) for Acidic Constants and Interaction Coefficients

The core of the SIT model is an equation that extends the Debye-Hückel theory by adding terms that account for specific short-range interactions between ions. wikipedia.org These interactions are quantified by interaction coefficients (ε), which are determined experimentally by measuring equilibrium constants at various ionic strengths. wikipedia.orgrsc.org

Research on S-carboxymethyl-L-cysteine (a derivative of L-cysteine) has demonstrated the successful application of the SIT model in determining protonation constants and interaction coefficients in different electrolyte solutions, such as aqueous sodium chloride and tetramethylammonium (B1211777) chloride. researchgate.net In these studies, potentiometric measurements were conducted across a range of ionic strengths. The data was then fitted to the SIT equations to extrapolate the protonation constants at infinite dilution (zero ionic strength) and to determine the specific ion interaction coefficients. researchgate.net

For S-carboxymethyl-L-cysteine, the protonation constants at infinite dilution and the corresponding interaction coefficients were calculated, showcasing the utility of the SIT model in characterizing the acid-base properties of such molecules in solution. researchgate.net

Protonation Constants of S-carboxymethyl-L-cysteine at Infinite Dilution

| Protonation Constant | Value (molar concentration scale) |

|---|---|

| logTK1H (pTKa3) | 9.358 ± 0.001 |

| logTK2H (pTKa2) | 3.461 ± 0.001 |

| logTK3H (pTKa1) | 1.798 ± 0.004 |

Data derived from studies on S-carboxymethyl-L-cysteine, a related compound. researchgate.net

The interaction coefficients determined through SIT provide valuable insights into how the background electrolyte influences the activity of the ionic species of the amino acid. These coefficients are crucial for accurately modeling the behavior of these compounds in complex biological fluids and industrial processes where high salt concentrations are common.

The study of L-cysteine itself, which dimerizes to form L-cystine, also highlights the importance of understanding its protonation behavior. L-cysteine has pKa values of approximately 1.92, 8.37, and 10.70. electrochemsci.org Computational models, while sometimes showing discrepancies with experimental values, aim to predict these pKa shifts based on the molecular environment. nih.gov The SIT model provides a robust method to refine these predictions by accounting for the specific effects of the ionic medium.

The general process for applying SIT involves:

Experimental determination of equilibrium constants at various ionic strengths in a specific electrolyte medium. wikipedia.org

Plotting a function of the equilibrium constant against the ionic strength.

Fitting this data to the SIT equation to determine the equilibrium constant at infinite dilution and the interaction coefficients. rsc.org

This approach has been successfully compared with other models like the Pitzer equations, often yielding comparable and satisfactory results for describing the behavior of amino acids and other ligands in solution. researchgate.net Therefore, it is reasonable to infer that the SIT model would be a powerful tool for the detailed characterization of the physicochemical properties of this compound in aqueous solutions of varying ionic strengths.

Research Applications in Advanced Biological Systems and Materials Science

Applications in Controlled Cell Culture Systems

In the realm of biotechnology, L-Cystine disodium (B8443419) salt monohydrate is frequently incorporated into cell culture media to support the growth and health of cells in vitro. chemimpex.com Its primary role stems from its function as a precursor to L-Cysteine, an amino acid essential for numerous cellular processes. chemimpex.commdpi.com

L-Cystine disodium salt monohydrate is a key ingredient in cell culture media, where it plays a significant role in promoting cell proliferation and viability. chemimpex.com Both L-Cysteine and its oxidized form, L-Cystine, are essential amino acids present in all chemically defined media formulations and can be taken up by most cell lines. evonik.com The challenge with L-Cysteine is its rapid oxidation to L-Cystine, which has low solubility and can precipitate at concentrations above 1 mM in neutral pH media. evonik.comevonik.com The disodium salt form offers improved solubility, ensuring a consistent and available supply of this critical nutrient.

Research has shown that L-Cystine can induce the Nrf2 protein, a transcription factor that protects cells from oxidative stress. mdpi.com This induction leads to reduced generation of reactive oxygen species (ROS) and protects against apoptosis, thereby enhancing cell survival and growth. mdpi.com Furthermore, L-Cysteine, derived from the intracellular reduction of L-Cystine, is the rate-limiting substrate for the synthesis of glutathione (B108866), a primary mediator of intracellular redox balance. evonik.commdpi.comevonik.com Maintaining sufficient levels of cysteine-equivalents is therefore critical for achieving optimal performance in bioprocesses, particularly in serum-free, chemically defined conditions. evonik.comevonik.com

Table 1: Effect of L-Cystine on Cell Viability and Apoptosis

This table summarizes the protective effects of L-Cystine against doxorubicin-induced apoptosis in HeLa cells. Data adapted from a study on L-Cystine as an Nrf2 inducer. mdpi.com

| L-Cystine Concentration (mM) | Cell Viability (% of Control) | Caspase-3 Activity (% of Doxorubicin-treated) |

| 0 (Doxorubicin only) | ~40% | 100% |

| 0.1 | Data not available | Decreased |

| 0.4 | Increased | Decreased |

| 0.8 | Increased | Significantly Decreased |

| 1.6 | Increased | Significantly Decreased |

The maintenance of cellular integrity during in vitro experiments is paramount for obtaining reliable and reproducible results. This compound contributes significantly to this by helping to maintain the cellular redox balance. chemimpex.com Upon entering the cell, L-Cystine is reduced to L-Cysteine. mdpi.com L-Cysteine is a semiessential proteinogenic amino acid that is a crucial building block for proteins and plays a vital role in the body's detoxification processes. chemimpex.comwikipedia.orgnih.gov

The protective mechanism involves the activation of the Nrf2 pathway, which defends cells against oxidative damage and apoptosis induced by various stressors. mdpi.com By mitigating oxidative stress and ensuring a steady supply of L-Cysteine for protein and glutathione synthesis, the compound helps preserve the structural and functional integrity of cells in culture. evonik.commdpi.com This is particularly important for cells that require high levels of cysteine to thrive. chemimpex.com

Advanced Protein Research Methodologies

In protein science, the disulfide bonds formed by cysteine residues are fundamental to the structure, stability, and function of many proteins. L-Cystine and its derivatives are therefore integral to research methodologies focused on protein chemistry.

This compound is utilized in studies related to protein structure analysis. The disulfide bond within the L-Cystine molecule is analogous to the intra- and intermolecular disulfide bridges that stabilize the tertiary and quaternary structures of proteins. wikipedia.org These bonds are critical for the proper folding and stability of many proteins, especially those that are secreted into the extracellular environment. wikipedia.org Research methods have been developed to directly analyze the cystine content of proteins, which allows for the monitoring of protein stability and the refolding process of proteins containing these crucial bonds. nih.gov

The compound is employed in protein research to facilitate various biochemical reactions and to maintain an appropriate redox environment essential for protein stability. chemimpex.com The stability of cysteine and cystine residues is a significant consideration in protein research, particularly during procedures like acid hydrolysis. researchgate.net Experimental buffers containing L-Cystine disodium salt can help maintain the redox potential, which is crucial for the proper folding and stability of enzymes and other proteins. Furthermore, studies have shown that the presence of salts can significantly influence the reaction rates of cysteine residues in proteins, a key aspect in the study of enzymatic kinetics and bioconjugation reactions. nih.gov

Role in Studying Reaction Kinetics and Solubility of Compounds in Research Settings

The physicochemical properties of this compound make it a subject and a tool in studies of reaction kinetics and solubility. Its moderate, pH-dependent solubility provides a balance of utility and cost-effectiveness for various research applications.

A kinetic study on the oxidation of L-Cystine by diperiodatocuprate(III) in an alkaline medium detailed the reaction stoichiometry and kinetics, showing a first-order reaction with respect to the oxidizing agent and fractional orders with respect to L-Cystine and alkali concentration. researchgate.net Such studies are fundamental to understanding the reaction mechanisms involving this amino acid derivative.

The solubility of L-Cystine itself is quite low, a factor that can be limiting in many experimental setups, including cell culture. evonik.comevonik.commurdoch.edu.au Systematic investigations have been carried out to measure L-Cystine's solubility under various conditions, such as different pH levels, temperatures, and in different media like NaCl solutions and artificial urine. murdoch.edu.auresearchgate.net this compound, with its higher water solubility (100 g/L), provides a more practical alternative for preparing concentrated stock solutions in research settings.

Table 2: Investigated Parameters in L-Cystine Solubility and Kinetic Studies

This table highlights key parameters and findings from research into the solubility and reaction kinetics of L-Cystine.

| Research Area | Investigated Parameters | Key Findings | Reference(s) |

| Solubility | pH (1 to 9), Temperature (25°C, 37°C), Media (NaCl, artificial urine) | Solubility is highly pH-dependent; presence of inorganic components in artificial urine has little influence. | murdoch.edu.au |

| Reaction Kinetics | Reactants (L-Cystine, Diperiodatocuprate(III)), Stoichiometry, Reaction Order | Reaction is 1:4 (L-Cystine:DPC), first order in [DPC], and has less than unit order in [L-Cystine]. | researchgate.net |

| Solubility in Media | L-Cystine concentration in cell culture media | Precipitates at concentrations > 1 mM, necessitating use of more soluble forms or pH-adjusted feeds. | evonik.comevonik.com |

Utilization in the Synthesis of Advanced Materials (General Context for Salts)

The unique properties of amino acid salts, including this compound, have garnered interest in the field of materials science. While specific research on this compound in the synthesis of advanced materials is not extensively documented in publicly available literature, the general principles governing the use of amino acid salts provide a framework for its potential applications. Amino acid salts are valued for their bifunctional nature, possessing both a carboxylate and an amino group, which allows them to act as versatile building blocks or modifying agents in the creation of novel materials.

In a general context, amino acid salts can be employed in the synthesis of advanced materials in several ways. They can serve as capping agents to control the size and stability of nanoparticles, as functionalizing agents to impart specific properties to polymer surfaces, and as precursors or linkers in the formation of metal-organic frameworks (MOFs). The presence of the sodium salt in this compound enhances its solubility in aqueous solutions compared to its non-salt counterpart, L-Cystine. This property is particularly advantageous for processes conducted in aqueous media.

The disulfide bond within the L-Cystine molecule offers a reactive site that can be cleaved under reducing conditions to yield two cysteine molecules. This redox activity can be harnessed in the design of stimuli-responsive materials. For instance, hydrogels cross-linked through disulfide bonds can be engineered to degrade in the presence of reducing agents, making them suitable for controlled drug delivery applications.

Table 1: Potential Roles of this compound in Materials Synthesis

| Application Area | Potential Role of this compound | Key Functional Groups Involved |

| Nanoparticle Synthesis | Capping and stabilizing agent to control growth and prevent aggregation. | Carboxylate (-COO⁻), Amino (-NH₂), Disulfide (-S-S-) |

| Polymer Modification | Surface functionalization to enhance biocompatibility or introduce specific binding sites. | Carboxylate (-COO⁻), Amino (-NH₂) |

| Hydrogel Formation | Cross-linking agent for creating redox-responsive hydrogels. | Disulfide (-S-S-) |

| Metal-Organic Frameworks | Organic linker to connect metal nodes, forming porous structures. | Carboxylate (-COO⁻), Amino (-NH₂) |

While direct research findings on the use of this compound are limited, studies on related compounds such as L-cysteine and L-cystine provide insights into its potential. For example, L-cysteine is widely used to functionalize gold and silver nanoparticles, where the thiol group forms a strong bond with the metal surface. Although this compound lacks a free thiol group, its disulfide bond can potentially interact with certain metal surfaces or be reduced in situ to generate thiol groups for functionalization.

The development of novel materials often involves the exploration of new precursors and building blocks. The combination of biocompatibility, redox activity, and multiple functional groups in this compound makes it a candidate for future research in the design of advanced functional materials for biological and other applications. Further investigation is required to fully elucidate its specific roles and capabilities in this domain.

Solubility and Crystallization Behavior Studies

Factors Influencing L-Cystine Solubility in Aqueous Solutions

L-Cystine is known as one of the least soluble naturally occurring amino acids. researchgate.netmurdoch.edu.au Its solubility is a critical factor in various biological and industrial processes, including its tendency to form kidney stones in individuals with the genetic disorder cystinuria. researchgate.netmurdoch.edu.aunih.gov Consequently, understanding the physicochemical parameters that govern its dissolution is of significant importance.

The aqueous solubility of L-Cystine is highly dependent on the pH of the solution. sigmaaldrich.com As a zwitterionic molecule, L-Cystine possesses both acidic (carboxyl) and basic (amino) functional groups. Its solubility is at a minimum in the isoelectric range (neutral pH) and increases significantly in both acidic (pH < 2) and alkaline (pH > 8) conditions. sigmaaldrich.com This behavior is attributed to the protonation of the amino groups at low pH and the deprotonation of the carboxyl groups at high pH, forming more soluble ionic species. researchgate.net Studies have systematically measured L-Cystine solubility across a pH range from 1 to 9, confirming its poor solubility at physiological urine pH, which contributes to its precipitation and the formation of calculi. researchgate.netmurdoch.edu.au

Table 1: Effect of pH on L-Cystine Solubility

| pH | Solubility (mg/mL) at 25°C | Reference |

|---|---|---|

| < 2 | More soluble | sigmaaldrich.com |

| 7 | 0.112 | sigmaaldrich.com |

| > 8 | More soluble | sigmaaldrich.com |

The solubility of L-Cystine demonstrates a positive correlation with temperature. acs.orgresearchgate.net Systematic investigations have been carried out to measure its solubility at different temperatures, such as 25.0°C and 37.0°C, which are relevant to laboratory and physiological conditions, respectively. researchgate.netmurdoch.edu.au For instance, the solubility in water is reported as 0.112 mg/mL at 25°C. sigmaaldrich.com In one experimental setup for in-vitro crystallization, a supersaturated solution was prepared by heating 70 mg of L-Cystine in 100 mL of deionized water to 100°C to achieve complete dissolution. acs.org This highlights the significant increase in solubility at elevated temperatures. The controlled cooling of such supersaturated solutions is a common method to induce crystallization for study. acs.org

Table 2: L-Cystine Solubility at Different Temperatures

| Temperature (°C) | Medium | Solubility (mM) | Reference |

|---|---|---|---|

| 25 | Water (pH 7) | 0.4 - 0.7 | rsc.org |

| 25 | 0.3 M NaCl (pH 4-6) | 0.6 | researchgate.net |

Various additives and inhibitors have been studied for their ability to modify the apparent solubility and crystallization of L-Cystine. These molecules, often referred to as "molecular imposters," can interfere with crystal growth, effectively increasing the concentration of L-Cystine that can be held in a metastable supersaturated state. nih.govnih.gov This is a crucial strategy for preventing the formation of L-Cystine stones. nih.gov

L-cystine dimethyl ester (CDME) was an early inhibitor shown to be effective at micromolar concentrations. nih.gov More recent research has identified L-cystine diamides, such as L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide), which are significantly more potent than CDME at inhibiting crystallization. nih.gov Another promising inhibitor, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753), was found to be approximately 120 times more potent than CDME. acs.org These inhibitors work by binding to the crystal growth sites, a mechanism that can be observed at the microscopic level using techniques like atomic force microscopy (AFM). nih.govnih.gov The effectiveness of these inhibitors is highly sensitive to their molecular structure, including terminal substituents and internal disulfide groups. acs.org

Other molecules like L-cysteine and N-acetyl-L-cysteine (NAC) have also been investigated. rsc.orgnih.gov While L-cysteine has a negligible effect on crystallization yield, certain derivatives show more significant inhibitory activity. nih.gov The development of peptide-based solutions, such as N,N'-di-L-Alanyl-L-Cystine, has also been shown to increase solubility substantially for applications like cell culture media. evonik.com

Table 3: Efficacy of Various L-Cystine Crystallization Inhibitors

| Inhibitor | Relative Potency/Effectiveness | Reference |

|---|---|---|

| L-cystine bismorpholide | 7 times more effective than CDME | nih.gov |

| L-cystine bis(N′-methylpiperazide) | 24 times more effective than CDME | nih.gov |

| LH1753 | ~120 times more potent than CDME | acs.org |

| L-Cysteine | Negligible effect on crystal yield | nih.gov |

Polymorphism and Crystal Growth Mechanisms

L-Cystine is known to crystallize in two polymorphic forms, each with distinct structures and properties. acs.orgresearchgate.net The study of these forms and their growth mechanisms is essential for controlling crystallization processes.

The two known polymorphs of L-Cystine are the hexagonal and tetragonal forms. acs.orgresearchgate.net

Hexagonal Polymorph (Space Group P6₁22): This is the naturally occurring and more stable form, commonly found in L-Cystine kidney stones. acs.orgresearchgate.net It typically crystallizes as hexagonal plates with large (001) basal surfaces. nih.gov The crystal structure consists of L-Cystine molecules organized in a helical arrangement. acs.org The structure is stabilized by intermolecular hydrogen bonding and S···S interactions. acs.orgresearchgate.net Under pressure, the crystal structure compresses, primarily along the c-axis, forcing the hydrogen-bonded layers closer together. uwa.edu.au

Tetragonal Polymorph (Space Group P4₁): This form is generally considered less stable and is not observed in vivo. acs.org It can be crystallized from solutions containing effective inhibitors of the hexagonal form or from slowly cooled supersaturated ammonium (B1175870) hydroxide (B78521) solutions. acs.org Chemical force microscopy has been used to probe the surface properties of both polymorphs, revealing different chemical affinities for various functional groups. nih.gov This suggests that while inhibitors may alter the crystal habit and polymorph, the fundamental interactions that lead to crystal aggregation may not be significantly affected. nih.gov

Table 4: Crystallographic Data for L-Cystine Polymorphs

| Polymorph | Space Group | Key Structural Features | Reference |

|---|---|---|---|

| Hexagonal | P6₁22 | Helical molecular organization, hydrogen-bonded layers, S···S interactions. Naturally occurring form. | acs.orgresearchgate.netuwa.edu.au |

| Tetragonal | P4₁ | Less common form, can be crystallized in the presence of hexagonal phase inhibitors. | acs.orgresearchgate.net |

Studies on Crystal Nucleation and Growth under Controlled Experimental Conditions

The formation of L-cystine crystals from solution is a critical area of study, primarily due to its pathological implications in conditions like cystinuria, where crystals can aggregate into kidney stones. acs.org Understanding the fundamental processes of nucleation and growth under controlled laboratory conditions provides insight into the mechanisms driving this crystallization.

L-cystine typically crystallizes in two polymorphic forms, hexagonal and tetragonal. acs.org The hexagonal polymorph is the form commonly found in kidney stones and is the focus of most in vitro studies. acs.org Researchers create controlled experimental conditions to study its crystallization, often by preparing supersaturated solutions of L-cystine. A common method involves dissolving L-cystine in deionized water at elevated temperatures (e.g., 100 °C) and then allowing it to cool slowly to room temperature, creating a supersaturated state from which crystals can nucleate and grow. acs.orgrsc.org For instance, a solution prepared with 70 mg of L-cystine in 100 mL of water, heated to dissolve the compound, results in a relative supersaturation of approximately 4.3 at 25 °C and pH 7. acs.org

The growth of these crystals can be observed directly using advanced microscopy techniques. Real-time in situ atomic force microscopy (AFM) has been instrumental in revealing the growth mechanisms at a near-molecular level. nih.gov These studies show that the growth of the hexagonal L-cystine (001) face often originates from screw dislocations, which generate hexagonal hillocks in a spiral growth pattern. nih.govresearchgate.net The crystal faces are atomically flat, and growth occurs as molecules from the solution attach to "kink" sites along the step edges of these spirals, a process described by the terrace-ledge-kink model. acs.org

The rate of crystal growth, or step velocity, can be precisely measured under these controlled conditions. In a typical experiment with a 2 mM L-cystine aqueous solution, the average velocity of the growing steps was measured to be 9.44 ± 0.17 nm/s. nih.gov This baseline growth rate is a critical parameter for evaluating the effectiveness of potential crystallization inhibitors.

Recent studies have also investigated nucleation kinetics by inducing supersaturation through temperature and pH shifts. nih.gov It has been observed that in saline and human urine, nucleation can be almost instantaneous at high supersaturations (>30), while the induction time for crystal formation increases exponentially at lower supersaturations (<25). nih.gov

Examination of Step Pinning Mechanisms in Crystal Growth Inhibition

The inhibition of L-cystine crystal growth is a key strategy for preventing the formation of kidney stones. A primary mechanism by which inhibitor molecules disrupt crystal growth is known as "step pinning." This process has been extensively studied, again using techniques like in situ AFM, to understand how certain molecules can interfere with the highly organized process of crystallization. acs.orgnih.gov

The step pinning mechanism, first described by Cabrera and Vermilyea, posits that impurity molecules adsorb onto the flat terraces of a growing crystal face. acs.orgresearchgate.net These adsorbed molecules act as obstacles, blocking the advancement of the growing steps (ledges). The step front must then curve to move between these pinning sites. acs.org This curvature increases the energy of the step, effectively increasing the solubility of the crystal and slowing or halting its growth. acs.org A visual hallmark of step pinning observed via AFM is the roughening of the normally smooth step edges on the crystal surface. nih.govnih.gov

A significant amount of research has focused on designing "molecular imposters"—molecules that are structurally similar to L-cystine—to act as effective inhibitors. acs.org These mimics are designed to bind specifically to the growth sites on the L-cystine crystal surface, thereby preventing the attachment of actual L-cystine molecules from the solution. nih.govacs.org

L-cystine dimethyl ester (L-CDME) and various L-cystine diamides are among the most effective inhibitors studied. acs.orgnih.gov Kinetic analyses of step growth in the presence of these molecules have confirmed that they operate via the Cabrera-Vermilyea step pinning mechanism. acs.orgnih.gov For example, the addition of L-CDME to a growing L-cystine crystal solution leads to a significant reduction in the step velocity. nih.gov The effectiveness of these inhibitors is concentration-dependent; as the concentration of the inhibitor increases, the step roughening becomes more pronounced, and the growth rate slows accordingly. nih.gov

The table below presents research findings on the effect of various L-cystine diamide (B1670390) inhibitors on the step velocity of growing L-cystine crystals, demonstrating the principle of step pinning in action.

| Inhibitor Compound | Inhibitor Concentration (µM) | Relative Step Velocity (V/V₀)* |

| L-cystine dimethyl ester (L-CDME) | 15 | 0.36 ± 0.09 |

| Compound 1a | 15 | 0.32 ± 0.08 |

| Compound 1b | 15 | 0.38 ± 0.08 |

*V/V₀ represents the ratio of the step velocity with the inhibitor (V) to the step velocity without the inhibitor (V₀). A lower value indicates greater inhibition. Data sourced from in situ AFM measurements in 2 mM L-cystine solutions. nih.gov

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of L-Cystine disodium salt monohydrate?

To ensure purity, use high-performance liquid chromatography (HPLC) with UV detection at 214 nm for sulfur-containing amino acids. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify disulfide bonds and sodium coordination. Elemental analysis (C, H, N, S, Na) should align with theoretical values (C₆H₁₀N₂Na₂O₄S₂·H₂O; MW 284.26). X-ray crystallography can resolve hydration states and salt formation .

Q. How should this compound be stored to prevent degradation in redox-sensitive experiments?

Store desiccated at 2–8°C under inert gas (e.g., argon) to minimize oxidation. For aqueous solutions, prepare fresh in deoxygenated buffers (e.g., 50 mM sodium acetate, pH 6.2) with 1–5 mM EDTA to chelate metal catalysts. Avoid freeze-thaw cycles, as crystallization may alter hydration states .

Q. What solubility considerations are critical for preparing this compound in cell culture media?

Solubility varies with pH and ionic strength. In aqueous solutions (pH 7.4), dissolve at 50–100 mM using mild heating (37–45°C) and sonication. For serum-free media, pre-dissolve in isotonic saline (0.9% NaCl) to avoid precipitation with divalent cations (e.g., Ca²⁺, Mg²⁺) .

Q. How can researchers verify the hydration state of this compound?

Use thermogravimetric analysis (TGA) to measure mass loss at 100–120°C, corresponding to monohydrate dehydration. Karl Fischer titration quantifies residual water content. Cross-validate with X-ray powder diffraction (XRPD) to distinguish between anhydrous and hydrated crystalline forms .

Advanced Research Questions

Q. How should experimental designs account for redox interactions between L-Cystine disodium salt and thiol-containing compounds?